molecular formula C22H17FN2O4 B5912794 N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide

Cat. No. B5912794
M. Wt: 392.4 g/mol
InChI Key: JEHWXZXHFXVTGH-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide, commonly known as AFN-1252, is a novel antibiotic agent that has gained significant attention in the scientific community due to its potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. AFN-1252 belongs to the class of FabI inhibitors, which target the bacterial fatty acid biosynthesis pathway.

Mechanism of Action

AFN-1252 targets the bacterial fatty acid biosynthesis pathway by inhibiting the enzyme FabI, which is essential for the synthesis of fatty acids in bacteria. Specifically, AFN-1252 binds to the NADH binding site of FabI and prevents the reduction of enoyl-ACP, which is a critical step in the fatty acid biosynthesis pathway. The inhibition of FabI by AFN-1252 leads to a depletion of intracellular fatty acids, which ultimately results in bacterial cell death.
Biochemical and Physiological Effects
AFN-1252 has been shown to have minimal toxicity to mammalian cells, which is a significant advantage for its potential use as an antibacterial agent. Moreover, AFN-1252 has been shown to have a low propensity for inducing the development of resistance in S. aureus, which is a common problem associated with the use of antibiotics. AFN-1252 has also been shown to have a synergistic effect when used in combination with other antibiotics, such as vancomycin and linezolid.

Advantages and Limitations for Lab Experiments

AFN-1252 has several advantages for lab experiments, including its potent antibacterial activity against S. aureus, including N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide strains, and its low toxicity to mammalian cells. However, one of the limitations of AFN-1252 is its relatively low solubility in aqueous solutions, which can make it challenging to work with in some experimental settings.

Future Directions

There are several potential future directions for the development and application of AFN-1252. One area of interest is the potential use of AFN-1252 in combination therapy with other antibiotics to enhance their efficacy against S. aureus infections. Another area of interest is the development of more soluble derivatives of AFN-1252 that can be used in a wider range of experimental settings. Additionally, further studies are needed to investigate the potential use of AFN-1252 in the treatment of other bacterial infections beyond S. aureus.

Synthesis Methods

The synthesis of AFN-1252 involves a multi-step process that includes the preparation of various intermediates and the final coupling reaction. The starting materials for the synthesis are p-aminobenzoic acid and 4-fluorobenzaldehyde, which are used to prepare the key intermediate 4-(4-fluorophenyl)-3-buten-2-one. This intermediate is then coupled with furfurylamine to form AFN-1252. The entire synthesis process has been described in detail in the literature, and the yield of the final product is reported to be around 20%.

Scientific Research Applications

AFN-1252 has been extensively studied for its antibacterial activity against S. aureus, including N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide strains. In vitro studies have shown that AFN-1252 has potent bactericidal activity against S. aureus, with MIC values ranging from 0.06 to 0.25 μg/mL. Moreover, AFN-1252 has been shown to be highly effective in eradicating N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide biofilms, which are notoriously difficult to treat with conventional antibiotics. In vivo studies in animal models have also demonstrated the efficacy of AFN-1252 in treating S. aureus infections, including N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide infections.

properties

IUPAC Name

N-[(E)-3-(4-acetylanilino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4/c1-14(26)16-6-10-18(11-7-16)24-21(27)19(13-15-4-8-17(23)9-5-15)25-22(28)20-3-2-12-29-20/h2-13H,1H3,(H,24,27)(H,25,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHWXZXHFXVTGH-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6148073

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.